tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917576
InChI: InChI=1S/C14H24N4O2/c1-9-16-10(15)8-11(17-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17)
SMILES:
Molecular Formula: C14H24N4O2
Molecular Weight: 280.37 g/mol

tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate

CAS No.:

Cat. No.: VC15917576

Molecular Formula: C14H24N4O2

Molecular Weight: 280.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate -

Specification

Molecular Formula C14H24N4O2
Molecular Weight 280.37 g/mol
IUPAC Name tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-tert-butylcarbamate
Standard InChI InChI=1S/C14H24N4O2/c1-9-16-10(15)8-11(17-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17)
Standard InChI Key TXZCCZAJZWMJRP-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular structure consists of a pyrimidine ring substituted at the 4-position with a tert-butyl carbamate group and at the 6-position with an amino group. Key identifiers include:

  • CAS Registry Number: 1364663-30-8

  • IUPAC Name: tert-Butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-(tert-butoxycarbonyl)carbamate

  • Molecular Formula: C14H24N4O2\text{C}_{14}\text{H}_{24}\text{N}_4\text{O}_2

  • Molecular Weight: 280.37 g/mol

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

  • 1H^1\text{H}-NMR (CDCl₃, 400 MHz): Peaks at δ 9.38 (s, 1H, NH), 8.64 (s, 1H, NH), and 7.21–7.30 (m, Ar-H) .

  • 13C^{13}\text{C}-NMR: Signals corresponding to carbonyl carbons (\sim158 ppm) and tert-butyl groups (\sim28 ppm) .

Physicochemical Properties

  • Purity: ≥95% (HPLC)

  • Storage: Stable under inert gas at 2–8°C

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, dichloromethane)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step reactions involving pyrimidine intermediates and carbamate-protecting groups. A representative protocol involves:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters to form the 2-methyl-6-aminopyrimidine backbone .

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce tert-butyl carbamate groups .

Example Synthesis :

  • Step 1: 6-Amino-2-methylpyrimidin-4-ol (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Step 2: Boc₂O (2.2 eq) and triethylamine (3.0 eq) are added dropwise at 0°C.

  • Step 3: The mixture is stirred at room temperature for 12 h, followed by purification via silica gel chromatography (yield: 78%).

Optimization Strategies

  • Coupling Agents: Use of EDCI/HOBt enhances carbamate formation efficiency .

  • Temperature Control: Reactions conducted at 0–5°C minimize side products .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound is a precursor in synthesizing anticoagulants (e.g., Edoxaban) and kinase inhibitors. Its tert-butyl groups enhance solubility and stability during synthetic processes.

Chemical Probes

Used in fluorescent labeling and proteomics studies due to its amine reactivity .

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaSimilarity IndexKey Differences
tert-Butyl piperidin-4-ylcarbamateC10H19N2O2\text{C}_{10}\text{H}_{19}\text{N}_2\text{O}_20.96Piperidine ring vs. pyrimidine
tert-Butyl 8-azabicyclo[3.2.1]octane-3-ylcarbamateC12H21N3O2\text{C}_{12}\text{H}_{21}\text{N}_3\text{O}_20.93Bicyclic structure

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